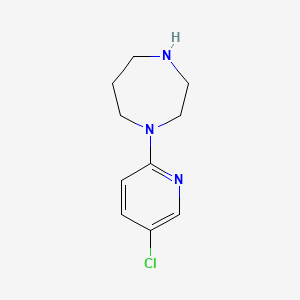
1-(5-Chloropyridin-2-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloropyridin-2-yl)-1,4-diazepane is a chemical compound with a molecular weight of 170.64 . It is also known as 1-(5-chloropyridin-2-yl)ethylamine . This compound is a part of the pyridine family, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Scientific Research Applications
Catalytic Applications
- Nickel(II) Complexes for Alkane Hydroxylation: A study by Sankaralingam et al. (2017) discusses Nickel(II) complexes with ligands including 1,4-diazepane derivatives. These complexes have shown potential in catalyzing the oxidation of cyclohexane, highlighting the role of ligand donor atom type and diazacyclo backbone in conferring novel coordination geometries on Nickel(II) (Sankaralingam, Vadivelu, & Palaniandavar, 2017).
Chemical Structure and Properties
- Structural Studies of Iron(II) Complexes: Research by Schmidt et al. (2013) on Iron(II) complexes with 1,4-diazepane core, including 6-methyl-6-(pyridin-2-yl)-1,4-bis[(pyridin-2-yl)methyl]-1,4-diazepane, provides insights into their coordination geometry and magnetic properties. These studies are essential for understanding the behavior of these complexes in various chemical processes (Schmidt et al., 2013).
Synthetic Methods and Derivatives
- Synthesis of Diazepane Derivatives: Wlodarczyk et al. (2007) describe an efficient access to 1,4-diazepane derivatives via microwave-assisted synthesis. These methods are crucial for the development of new compounds with potential applications in various fields of chemistry and pharmacology (Wlodarczyk et al., 2007).
Environmental and Green Chemistry
- CO2 Fixation by Nickel(II) Complexes: Muthuramalingam et al. (2021) report on the use of Nickel(II) complexes with diazepane-based ligands for the activation and conversion of atmospheric CO2 into value-added products. This represents a significant advancement in the field of green chemistry, focusing on CO2 reduction strategies (Muthuramalingam, Velusamy, & Mayilmurugan, 2021).
Molecular Structure Analysis
- X-Ray Crystal Structure Studies: Research by Toze et al. (2011) on the molecular structure of certain diazepane derivatives provides crucial information about their crystalline forms and intermolecular interactions. Such studies are fundamental for understanding the physical and chemical properties of these compounds (Toze et al., 2011).
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROUAUKPBGCWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2427899.png)
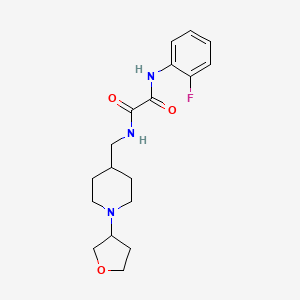

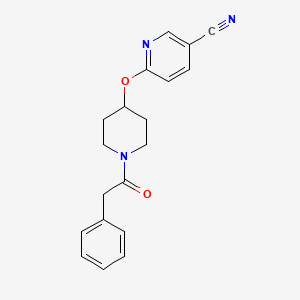
![N-(2,6-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2427908.png)
![N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2427909.png)


![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2427913.png)
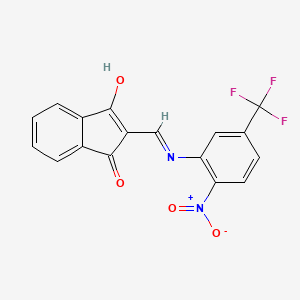


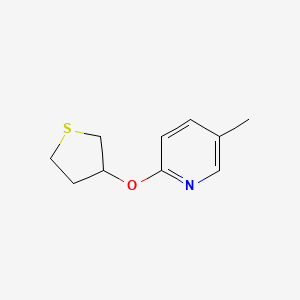
![4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2427920.png)